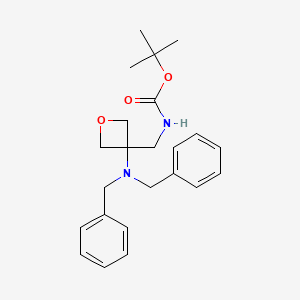
tert-butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dibenzylamino group, and an oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate typically involves multiple steps:
Formation of 3-(Dibenzylamino)oxetan-3-ylmethanol: This step involves the reaction of dibenzylamine with an oxetane derivative under suitable conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the dibenzylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxetane ring or the dibenzylamino group.
Reduction: Reduced forms of the carbamate or the oxetane ring.
Substitution: Substituted carbamates with different functional groups replacing the tert-butyl or dibenzylamino groups.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Potential applications in the design of enzyme inhibitors or activators.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
- Explored for its role in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
tert-Butyl (3-(Aminomethyl)oxetan-3-yl)carbamate: Similar structure but lacks the dibenzylamino group.
tert-Butyl (3-(Benzylamino)oxetan-3-yl)methylcarbamate: Contains a benzylamino group instead of a dibenzylamino group.
Uniqueness:
- The presence of the dibenzylamino group in tert-butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate provides unique steric and electronic properties, which can influence its reactivity and interactions with other molecules.
- The oxetane ring adds to the compound’s stability and rigidity, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C23H30N2O3 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
tert-butyl N-[[3-(dibenzylamino)oxetan-3-yl]methyl]carbamate |
InChI |
InChI=1S/C23H30N2O3/c1-22(2,3)28-21(26)24-16-23(17-27-18-23)25(14-19-10-6-4-7-11-19)15-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3,(H,24,26) |
Clé InChI |
GEYJNBDWQKCXRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(COC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















